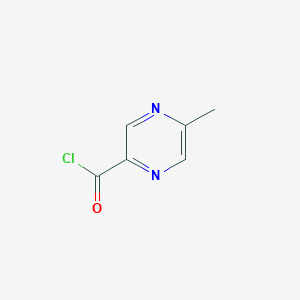

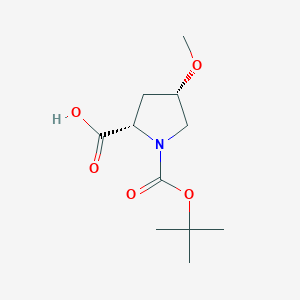

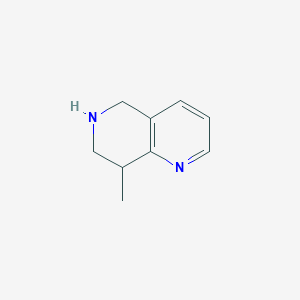

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

説明

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a derivative of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds have been well explored by the scientific community due to their significant importance in the field of medicinal chemistry . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a subject of interest in recent years. A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . Another synthesis method involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas .Molecular Structure Analysis

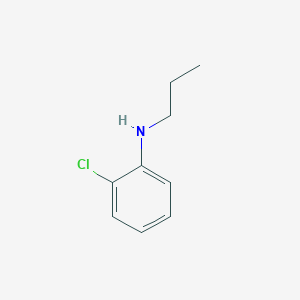

The molecular structure of 1,6-naphthyridines, including 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, is the result of the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been prepared and screened for activity against HIV-1 infection in cell culture . This indicates that these compounds can undergo chemical reactions that make them potent inhibitors of HIV-1 integrase, an attractive target for antiviral chemotherapy .科学的研究の応用

Anticancer Properties

1,6-Naphthyridines have shown promise in anticancer research due to their ability to interact with various biological targets. Specific compounds within this class have been synthesized and evaluated for their in vitro antiproliferative activity on human tumor cell lines .

Anti-HIV Activity

These compounds also exhibit potential as anti-HIV agents. The structural features of 1,6-naphthyridines allow for the development of molecules that can interfere with the life cycle of the HIV virus .

Antimicrobial Effects

The antimicrobial properties of 1,6-naphthyridines make them candidates for the development of new antibiotics that can combat resistant strains of bacteria .

Analgesic and Anti-inflammatory Uses

Their analgesic and anti-inflammatory activities suggest that 1,6-naphthyridines could be developed into new pain relief medications or treatments for inflammatory conditions .

Antioxidant Applications

As antioxidants, these compounds can help in neutralizing free radicals, which are implicated in various diseases and aging processes .

Synthesis and Manufacturing

Recent advances in the synthesis of 1,6-naphthyridines, including asymmetric synthesis techniques, have opened up possibilities for large-scale production. This is crucial for the development of pharmaceuticals and other applications .

Medicinal Chemistry Building Blocks

The structural complexity and reactivity of 1,6-naphthyridines make them valuable building blocks in medicinal chemistry for the development of a wide range of therapeutic agents .

Reactivity and Cross-Coupling Reactions

These compounds are also used in various chemical reactions such as cross-coupling reactions which are fundamental in creating complex molecules for pharmaceuticals .

作用機序

Target of Action

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . .

Mode of Action

1,6-naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Given the broad range of activities exhibited by 1,6-naphthyridines, it is likely that multiple pathways are affected .

将来の方向性

The future directions for the study and application of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and related compounds are promising. The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines reflects their importance in synthetic and medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods.

特性

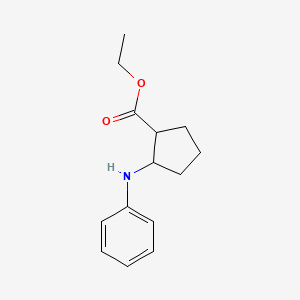

IUPAC Name |

8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-5-10-6-8-3-2-4-11-9(7)8/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZHRNLWDCANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526258 | |

| Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

CAS RN |

83082-13-7 | |

| Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)